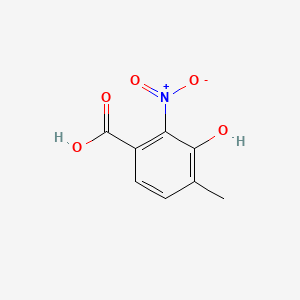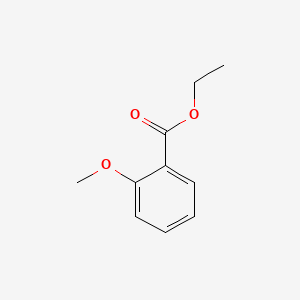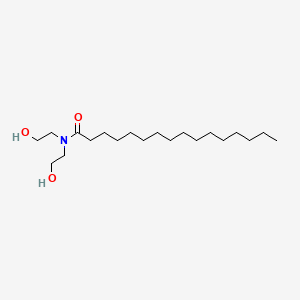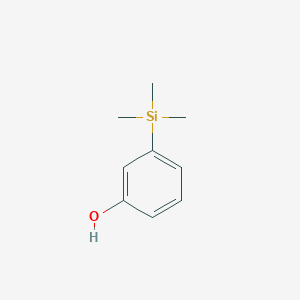![molecular formula C15H18Si B1583934 Silan, [1,1'-Biphenyl]-3-yltrimethyl- CAS No. 17938-21-5](/img/structure/B1583934.png)
Silan, [1,1'-Biphenyl]-3-yltrimethyl-
Übersicht
Beschreibung
Silane, [1,1’-biphenyl]-3-yltrimethyl- is an organosilicon compound characterized by the presence of a silane group attached to a biphenyl structure
Wissenschaftliche Forschungsanwendungen
Silane, [1,1’-biphenyl]-3-yltrimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical stability.
Wirkmechanismus
Target of Action
Silane, [1,1’-biphenyl]-3-yltrimethyl-, also known as trimethyl-(3-phenylphenyl)silane, is a type of silane compound. Silanes are known to interact with a variety of surfaces, including silicates, aluminates, and titanates . They readily react with surface hydroxyl groups or bound water to form a strongly bound coating . .
Mode of Action
The interaction of trimethyl-(3-phenylphenyl)silane with its targets involves the formation of covalent bonds and multiple van der Waals interactions . The silanes hydrolyze in solution to form silanols . Once the silanols are formed, they readily attach to the surface by their reactions to the surface OH by elimination of water . Once on the surface, these silanes polymerize internally to form Si–O–Si (siloxane) linkages .
Biochemical Pathways
It is known that silanes can influence the degradation of polychlorinated biphenyls (pcbs), a class of persistent xenobiotic pollutants . The genetic organization of biphenyl catabolic genes has been elucidated in various groups of microorganisms .
Pharmacokinetics
It is known that silanes, in general, have a remarkable stability against hydrolysis . A kinetic study for the hydrolysis of a similar compound showed a slower reaction compared to other silanes .
Result of Action
The result of the action of trimethyl-(3-phenylphenyl)silane is the formation of a strongly bound coating on the surface of the target . This coating includes both covalent bonds and multiple van der Waals interactions
Action Environment
The action of trimethyl-(3-phenylphenyl)silane can be influenced by environmental factors. For instance, the presence of surface hydroxyl groups or bound water can facilitate the reaction of silanes with surfaces .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [1,1’-biphenyl]-3-yltrimethyl- typically involves the hydrosilylation of a biphenyl derivative with a silane reagent. One common method is the reaction of [1,1’-biphenyl]-3-ylmagnesium bromide with trimethylchlorosilane in the presence of a catalyst such as palladium or platinum. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Silane, [1,1’-biphenyl]-3-yltrimethyl- can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [1,1’-biphenyl]-3-yltrimethyl- undergoes various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: The compound can participate in reduction reactions, often facilitated by hydrosilanes.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Hydrosilanes like triethylsilane or polymethylhydrosiloxane are employed in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl compounds with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylsilane
- Vinylsilane
- Disilane
- Trisilane
Uniqueness
Silane, [1,1’-biphenyl]-3-yltrimethyl- stands out due to its unique combination of a biphenyl structure and a trimethylsilane group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications compared to its simpler counterparts like phenylsilane or vinylsilane.
Eigenschaften
IUPAC Name |
trimethyl-(3-phenylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Si/c1-16(2,3)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKHDONHBOTZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305248 | |
| Record name | ([1,1'-Biphenyl]-3-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17938-21-5 | |
| Record name | 17938-21-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ([1,1'-Biphenyl]-3-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-BIPHENYLYL)TRIMETHYLSILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


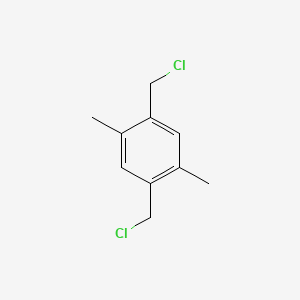
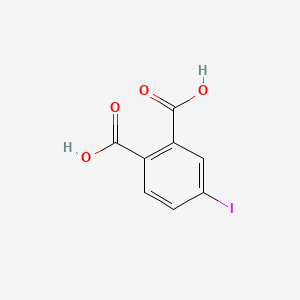
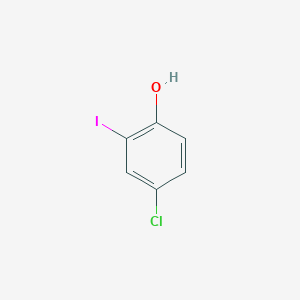
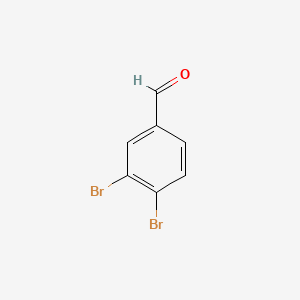
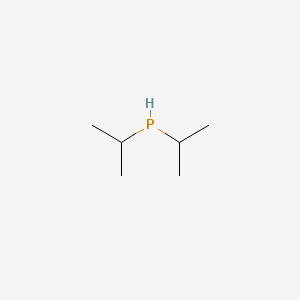
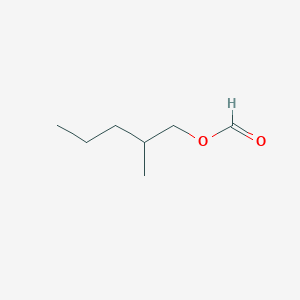
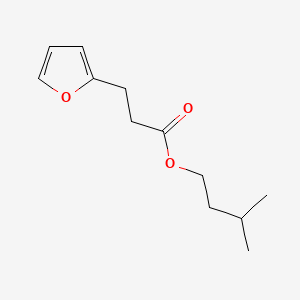
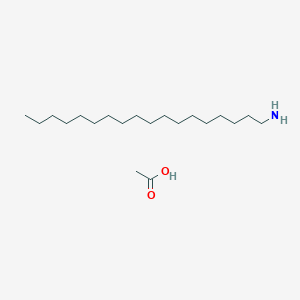
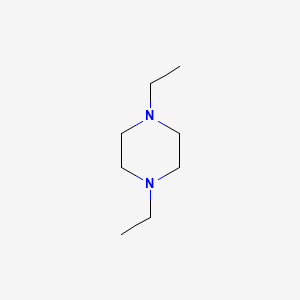
![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)
